molecular formula C6H5BrN2O2 B021949 6-Bromo-2-methyl-3-nitropyridine CAS No. 22282-96-8

6-Bromo-2-methyl-3-nitropyridine

Cat. No. B021949
Key on ui cas rn: 22282-96-8
M. Wt: 217.02 g/mol
InChI Key: PCNVKBBKROTUNS-UHFFFAOYSA-N
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Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (33 mg), the title compound was isolated as a white solid (46 mg, 84%). Rf=0.4 (1:1 EA/heptane). MS (ES): M/Z [M+H]=468. 1H NMR: (400 MHz, DMSO-d6): 1.69 (s, 3H), 5.06-5.24 (m, 2H), 7.44 (d, J=9.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.12 (d, J=9.0 Hz, 1H), 8.69 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile [40 mg, 73%; Rf=0.35 (EA)] was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (50 mg). 1-(5-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one [80 mg, 12%; Rf=0.25 (2:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g). 5-Bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 24%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-6-bromo-2-methylpyridine (2 g). 3-Amino-6-bromo-2-methylpyridine [3.2 g, 93%; Rf=0.75 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part e except starting from 6-bromo-2-methyl-3-nitropyridine (4 g).
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:36]C1C(C)=NC(Br)=CC=1.[Br:45][C:46]1[N:51]=[C:50]([CH3:52])[C:49]([N+:53]([O-])=O)=[CH:48][CH:47]=1>CC(=O)OCC.CCCCCCC>[NH2:36][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:6]2[N:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[N:10]1)[C:31]#[N:32].[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:53][C:49]1[C:50]([CH3:52])=[N:51][C:46]([Br:45])=[CH:47][CH:48]=1 |f:2.3.4,8.9|

Inputs

Step One
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O.CCCCCCC
Step Two
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C2C(=N1)C=NN2
Step Six
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Br)C
Step Seven
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=C(C=C2)Br)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (33 mg), the title compound was isolated as a white solid (46 mg, 84%). Rf=0.4 (1:1 EA/heptane). MS (ES): M/Z [M+H]=468. 1H NMR: (400 MHz, DMSO-d6): 1.69 (s, 3H), 5.06-5.24 (m, 2H), 7.44 (d, J=9.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.12 (d, J=9.0 Hz, 1H), 8.69 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile [40 mg, 73%; Rf=0.35 (EA)] was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (50 mg). 1-(5-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one [80 mg, 12%; Rf=0.25 (2:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g). 5-Bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 24%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-6-bromo-2-methylpyridine (2 g). 3-Amino-6-bromo-2-methylpyridine [3.2 g, 93%; Rf=0.75 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part e except starting from 6-bromo-2-methyl-3-nitropyridine (4 g).
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:36]C1C(C)=NC(Br)=CC=1.[Br:45][C:46]1[N:51]=[C:50]([CH3:52])[C:49]([N+:53]([O-])=O)=[CH:48][CH:47]=1>CC(=O)OCC.CCCCCCC>[NH2:36][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:6]2[N:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[N:10]1)[C:31]#[N:32].[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:26][C:27]1[N:32]=[C:31]2[CH:33]=[N:34][NH:35][C:30]2=[CH:29][CH:28]=1.[NH2:53][C:49]1[C:50]([CH3:52])=[N:51][C:46]([Br:45])=[CH:47][CH:48]=1 |f:2.3.4,8.9|

Inputs

Step One
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O.CCCCCCC
Step Two
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C2C(=N1)C=NN2
Step Six
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Br)C
Step Seven
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=C(C=C2)Br)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
BrC=1C=CC=2C(N1)=CN(N2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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